molecular formula C8H20N2O B13584932 1-Amino-4-(isopropyl(methyl)amino)butan-2-ol

1-Amino-4-(isopropyl(methyl)amino)butan-2-ol

Cat. No.: B13584932
M. Wt: 160.26 g/mol
InChI Key: FNVFOALHEOTRLT-UHFFFAOYSA-N
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Description

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobutanol with N-ethyl-1-(4-methoxyphenyl)propan-2-amine in the presence of toluene at 75-85°C for 24 to 30 hours . The reaction mixture is then worked up by cooling and separating the toluene and aqueous layers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones, while reduction of the amine groups can produce secondary or tertiary amines.

Scientific Research Applications

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the additional amine group.

    4-amino-2-methylbutan-2-ol: Another similar compound with a different substitution pattern on the carbon chain.

Uniqueness

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol is unique due to the presence of both primary and secondary amine groups, as well as an alcohol group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

1-amino-4-[methyl(propan-2-yl)amino]butan-2-ol

InChI

InChI=1S/C8H20N2O/c1-7(2)10(3)5-4-8(11)6-9/h7-8,11H,4-6,9H2,1-3H3

InChI Key

FNVFOALHEOTRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC(CN)O

Origin of Product

United States

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